molecular formula C22H28N4OS2 B11571492 4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

Cat. No.: B11571492
M. Wt: 428.6 g/mol
InChI Key: NWOFAAPCCXSPAV-UHFFFAOYSA-N
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Description

4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves multiple steps, starting with the preparation of the core triazatetracyclic structure. This is typically achieved through a series of cyclization reactions involving o-phenylenediamines and o-cyanobenzaldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28N4OS2

Molecular Weight

428.6 g/mol

IUPAC Name

4-(13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

InChI

InChI=1S/C22H28N4OS2/c1-2-3-6-13-28-22-19-18(23-14-24-22)17-15-7-4-5-8-16(15)20(25-21(17)29-19)26-9-11-27-12-10-26/h14H,2-13H2,1H3

InChI Key

NWOFAAPCCXSPAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Origin of Product

United States

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